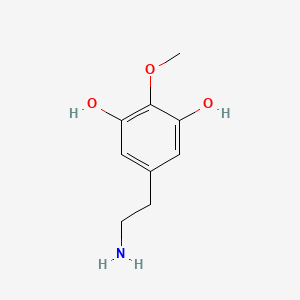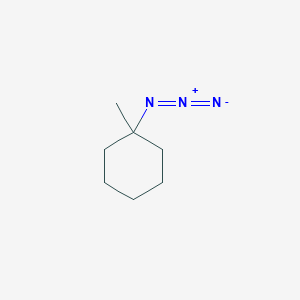
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)-, also known as (E)-3,7-Dimethyl-2,6-octadien-1-ol or geraniol, is a naturally occurring monoterpenoid and an alcohol. It is commonly found in essential oils of various aromatic plants such as rose, citronella, and palmarosa. This compound is known for its pleasant floral fragrance and is widely used in the perfume and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- can be achieved through several methods. One common synthetic route involves the isomerization of nerol, another monoterpenoid alcohol, using acidic catalysts. This process converts nerol to geraniol under controlled conditions .
Industrial Production Methods
Industrial production of geraniol typically involves the extraction of essential oils from plants that are rich in this compound. Steam distillation is a common method used to extract geraniol from plant materials. The extracted oil is then subjected to fractional distillation to isolate pure geraniol .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- undergoes various chemical reactions, including:
Reduction: Reduction of geraniol can yield citronellol, another important fragrance compound.
Substitution: Geraniol can undergo substitution reactions, such as esterification, to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Acetic anhydride in the presence of a catalyst
Major Products
Oxidation: Geranial (citral)
Reduction: Citronellol
Substitution: Geranyl acetate
Aplicaciones Científicas De Investigación
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- involves its interaction with cellular membranes and enzymes. Geraniol is known to disrupt microbial cell membranes, leading to cell lysis and death. It also inhibits the activity of certain enzymes involved in microbial metabolism . In terms of its therapeutic effects, geraniol has been shown to modulate various signaling pathways, including those involved in inflammation and apoptosis .
Comparación Con Compuestos Similares
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- can be compared with other similar compounds such as:
Nerol: The cis-isomer of geraniol, with similar fragrance properties but different chemical reactivity.
Citronellol: A hydrogenated derivative of geraniol, known for its strong rose-like odor.
Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in lavender and coriander.
Geraniol is unique due to its trans-configuration, which imparts distinct chemical and olfactory properties compared to its cis-isomer, nerol .
Propiedades
Número CAS |
624-14-6 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3,7-dimethylocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h7,11H,1,4-6,8H2,2-3H3 |
Clave InChI |
RIFSGUJLMACJMI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCCC(=CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)


![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)



![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)

